molecular formula C11H14ClN3O3S B1671907 Glyclopyramide CAS No. 631-27-6

Glyclopyramide

Cat. No.: B1671907
CAS No.: 631-27-6
M. Wt: 303.77 g/mol
InChI Key: HNSCCNJWTJUGNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Glyclopyramide is a sulfonylurea drug used primarily in the treatment of type 2 diabetes mellitus. It was first marketed in Japan in 1965 under the tradename Deamelin-S. As a second-generation sulfonylurea, it functions by stimulating the release of insulin from pancreatic beta cells, thereby helping to control blood glucose levels .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of glyclopyramide involves the reaction of 4-chlorobenzenesulfonyl chloride with pyrrolidine to form 4-chloro-N-(pyrrolidin-1-yl)benzenesulfonamide. This intermediate is then reacted with urea to yield this compound. The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. The use of automated systems and advanced analytical techniques helps in maintaining consistency in production .

Chemical Reactions Analysis

Types of Reactions: Glyclopyramide undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Glyclopyramide has several scientific research applications, including:

    Chemistry: Used as a model compound in studying sulfonylurea chemistry and its derivatives.

    Biology: Investigated for its effects on cellular metabolism and insulin secretion.

    Medicine: Extensively studied for its therapeutic effects in managing type 2 diabetes mellitus.

    Industry: Used in the development of new antidiabetic drugs and formulations

Mechanism of Action

Glyclopyramide exerts its effects by binding to sulfonylurea receptors on pancreatic beta cells. This binding inhibits ATP-sensitive potassium channels, leading to cell depolarization and subsequent insulin release. The increased insulin secretion helps lower blood glucose levels. The molecular targets involved include the sulfonylurea receptor and the ATP-sensitive potassium channel .

Comparison with Similar Compounds

  • Glimepiride
  • Glipizide
  • Gliclazide
  • Glibenclamide

Comparison: Glyclopyramide, like other second-generation sulfonylureas, stimulates insulin release from pancreatic beta cells. it is unique in its specific binding affinity and duration of action. Compared to glimepiride, this compound has a shorter duration of action but similar efficacy in lowering blood glucose levels. Glipizide and gliclazide have different pharmacokinetic profiles, with variations in absorption and metabolism .

Biological Activity

Glyclopyramide is a second-generation sulfonylurea that exhibits significant antihyperglycemic activity, primarily used in the management of type 2 diabetes mellitus. This compound operates by stimulating insulin secretion from pancreatic beta cells, thereby lowering blood glucose levels. Its pharmacological profile and biological activity have been the subject of various studies, which highlight its efficacy, safety, and potential side effects.

This compound functions by binding to ATP-sensitive potassium channels on the surface of pancreatic beta cells. This action leads to the closure of these channels, resulting in cell depolarization and subsequent calcium influx. The increase in intracellular calcium concentration stimulates insulin secretion, which is crucial for glucose homeostasis. The following table summarizes key aspects of this compound's mechanism:

Mechanism Description
Type Second-generation sulfonylurea
Target ATP-sensitive potassium channels on pancreatic beta cells
Effect Increases insulin secretion
Outcome Lowers blood glucose levels

Clinical Efficacy

Clinical evaluations have demonstrated the effectiveness of this compound in controlling blood sugar levels. A study assessing the therapeutic potency of this compound found that approximately 80% of patients achieved fasting blood sugar levels below 140 mg/dL after treatment. The following data illustrates the results from clinical trials:

Study Population Duration Outcome
Clinical evaluation of this compound Patients with type 2 diabetes12 weeks80% achieved fasting blood sugar < 140 mg/dL
Efficacy comparison with metformin New users of diabetes medication5 yearsLower risk of dementia in metformin users compared to sulfonylureas

Safety Profile

While this compound is effective in managing blood glucose levels, it is associated with certain adverse effects. The most common include:

  • Hypoglycemia: Due to its mechanism of action, there is a risk of blood sugar dropping too low.
  • Weight Gain: Patients may experience an increase in weight as a side effect.
  • Gastrointestinal Issues: Nausea and vomiting have been reported in some cases.

The safety outcomes from clinical trials indicate that while adverse events occur, they are generally manageable. For instance, a clinical review reported a low withdrawal rate due to adverse effects (less than 3%) among participants using this compound compared to those on other treatments .

Comparative Studies

Comparative studies have evaluated this compound against other antidiabetic agents such as metformin and other sulfonylureas. One study indicated that while this compound effectively lowers HbA1c levels, metformin users had a lower risk of developing dementia-related conditions compared to those on sulfonylureas . This highlights the importance of considering long-term outcomes when selecting diabetes medications.

Case Studies and Research Findings

Several case studies have contributed to understanding the biological activity and therapeutic potential of this compound:

  • Case Study on Efficacy: A cohort study involving elderly patients showed that this compound significantly improved glycemic control without major complications .
  • Long-term Effects: Research indicated that prolonged use might lead to an increased risk of cardiovascular events compared to other agents like metformin .
  • Human-on-a-Chip Systems: Innovative models have been developed to assess drug efficacy and safety in human-relevant systems, providing insights into how this compound interacts at cellular levels .

Properties

IUPAC Name

1-(4-chlorophenyl)sulfonyl-3-pyrrolidin-1-ylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClN3O3S/c12-9-3-5-10(6-4-9)19(17,18)14-11(16)13-15-7-1-2-8-15/h3-6H,1-2,7-8H2,(H2,13,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNSCCNJWTJUGNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)NC(=O)NS(=O)(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2048822
Record name Glyclopyramide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2048822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

631-27-6
Record name Glyclopyramide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=631-27-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glyclopyramide [INN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000631276
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glyclopyramide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2048822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GLYCLOPYRAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KE474IKG1W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Glyclopyramide
Reactant of Route 2
Reactant of Route 2
Glyclopyramide
Reactant of Route 3
Reactant of Route 3
Glyclopyramide
Reactant of Route 4
Glyclopyramide
Reactant of Route 5
Reactant of Route 5
Glyclopyramide
Reactant of Route 6
Glyclopyramide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.